molecular formula C26H19F3N6O5S B2568459 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 902433-56-1

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2568459
CAS No.: 902433-56-1
M. Wt: 584.53
InChI Key: QXYGHQBABDCORJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps . Starting with 2-methoxyacetic acid methyl ester as the starting material, it reacts with methyl formate and sodium methoxide to obtain the sodium salt of 3-hydroxy-2-methoxypropionic acid methyl ester. This then reacts with methyl isothiourea to obtain 2,5-dimethoxy-4-hydroxyquinazoline. The compound is then chlorinated with phosphorus oxychloride to obtain 4-chloro-2,5-dimethoxyquinazoline, which then undergoes a hydration reaction to obtain 2,5-dimethoxy-4-hydrazinoquinazoline. Finally, cyclization with cyanogen bromide yields 3-amino-5,8-dimethoxy [1,2,4] triazolo [4,3-c] quinazoline, which then reacts with sodium methoxide to obtain 2-amino-5,8-dimethoxy [1,2,4] triazolo [1,5,c] quinazoline .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: CCN(CC)C(=O)CSc1nc2cc(c(cc2c3n1nc(n3)c4ccc(cc4)N+[O-])OC)OC .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Triazoloquinazoline derivatives are synthesized through various chemical reactions, demonstrating the versatility of this compound class. For instance, Crabb et al. (1999) explored the preparation of [1,2,4]triazoloquinazolinium betaines, highlighting the complex chemical reactions involved in producing such compounds, including their molecular rearrangements (Crabb et al., 1999). These synthetic pathways underscore the adaptability and potential for diverse applications of triazoloquinazoline derivatives in scientific research.

Pharmacological Applications

A key area of application for triazoloquinazoline derivatives is in pharmacology, where these compounds are investigated for their potential as therapeutic agents. Alagarsamy et al. (2008, 2009) conducted studies on various 1,2,4-triazoloquinazolin-5-ones, evaluating their H1-antihistaminic activity. These studies reveal that certain derivatives exhibit significant protection against histamine-induced bronchospasm in guinea pigs, comparable to standard drugs like chlorpheniramine maleate, with minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009). This indicates the potential of triazoloquinazoline derivatives for developing new antihistaminic agents with fewer side effects.

Antimicrobial and Nematicidal Activity

The antimicrobial and nematicidal properties of triazoloquinazolinylthiazolidinones were investigated by Reddy et al. (2016), who found that these compounds exhibited significant activity against a range of bacteria, fungi, and nematodes (Reddy et al., 2016). This research suggests the potential use of triazoloquinazoline derivatives in agriculture and medicine, particularly in combating microbial pathogens and pests.

Mechanism of Action

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N6O5S/c1-39-20-11-18-19(12-21(20)40-2)31-25(41-13-22(36)30-16-5-3-4-15(10-16)26(27,28)29)34-24(18)32-23(33-34)14-6-8-17(9-7-14)35(37)38/h3-12H,13H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGHQBABDCORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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